molecular formula C13H18Cl2N2O B4061754 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride

3-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride

Cat. No. B4061754
M. Wt: 289.20 g/mol
InChI Key: VHLDKPFTDAVERA-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, also known as CHEB, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Activity

Research into similar compounds, such as certain benzamide derivatives, has shown potential antimicrobial activity. For example, studies on quinazolinone derivatives of benzamide have demonstrated antibacterial and antifungal properties, suggesting possible applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Dopamine Receptor Binding

Substituted benzamides, closely related to the compound , have been used to study dopamine receptors in the brain. These compounds have shown selective labeling of dopamine receptors, providing valuable tools for investigating neurological conditions and potential therapeutic targets (Köhler, Hall, & Gawell, 1986).

Neuroleptic Activity

Benzamide derivatives have also been investigated for their neuroleptic activity, showing promise in the treatment of psychosis. This research points to potential applications in developing new medications for psychiatric disorders (Iwanami Sumio et al., 1981).

Photocatalytic Degradation

Studies on the photocatalytic degradation of organic compounds, including pyridine and benzamide derivatives, provide insights into environmental applications, such as water purification and the breakdown of pollutants (Maillard-Dupuy et al., 1994).

Anticancer Activity

Research into benzamide derivatives conjugated with alkylating cytostatics has explored their potential for targeted drug delivery in melanoma therapy. This approach suggests possible applications in designing more effective cancer treatments with fewer side effects (Wolf et al., 2004).

properties

IUPAC Name

3-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16;/h3-5,10H,1-2,6-9H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLDKPFTDAVERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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